2-{Bicyclo[2.2.1]hept-5-en-2-yl}ethan-1-amine
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Overview
Description
- is a chemical compound with the following structural formula:
- It belongs to the class of silanes, specifically triethoxysilanes, and contains a bicyclo[2.2.1]hept-5-en-2-yl group.
- The compound is a colorless to almost colorless liquid, and its molecular weight is approximately 256.42 g/mol .
- It is used in various applications due to its unique structure and reactivity.
2-{Bicyclo[2.2.1]hept-5-en-2-yl}ethan-1-amine: C13H24O3Si
.Preparation Methods
Synthetic Routes: The synthesis of this compound involves the reaction of bicyclo[22
Reaction Conditions: The reaction typically occurs at elevated temperatures under reflux conditions.
Industrial Production: While there isn’t a large-scale industrial production method, researchers and companies synthesize it in laboratories for specific applications.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Acidic or basic conditions are often used for hydrolysis. Silane coupling agents are employed for surface modification.
Major Products: The main products are siloxanes and silanols.
Scientific Research Applications
Chemistry: Used as a silane coupling agent to enhance adhesion between organic and inorganic materials.
Biology: Applied in biomaterials, coatings, and surface modification.
Medicine: Investigated for drug delivery systems and tissue engineering.
Industry: Used in sealants, adhesives, and coatings.
Mechanism of Action
- The compound’s mechanism of action primarily involves its silane functionality.
- It forms covalent bonds with surfaces, improving adhesion and compatibility.
- Molecular targets and pathways depend on the specific application.
Comparison with Similar Compounds
Uniqueness: The bicyclo[2.2.1]hept-5-en-2-yl group imparts unique reactivity.
Similar Compounds: Other triethoxysilanes, such as (bicyclo[2.2.1]hept-5-en-2-yl)methyldimethoxysilane, share similarities but lack the same bicyclic structure.
Properties
Molecular Formula |
C9H15N |
---|---|
Molecular Weight |
137.22 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enyl)ethanamine |
InChI |
InChI=1S/C9H15N/c10-4-3-9-6-7-1-2-8(9)5-7/h1-2,7-9H,3-6,10H2 |
InChI Key |
IGRYFUUCWNBVDN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)CCN |
Origin of Product |
United States |
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